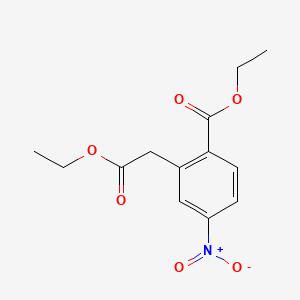

Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate is an organic compound belonging to the ester class. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a nitro group attached to a benzene ring, which can significantly influence its chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with ethyl 2-(2-ethoxy-2-oxoethyl) acetate. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the esterification process.

化学反应分析

Types of Reactions

Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and ethyl 2-(2-ethoxy-2-oxoethyl) alcohol.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

Reduction: Ethyl 2-(2-ethoxy-2-oxoethyl)-4-aminobenzoate.

Hydrolysis: 4-nitrobenzoic acid and ethyl 2-(2-ethoxy-2-oxoethyl) alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

科学研究应用

Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

作用机制

The mechanism of action of Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester moiety can also be hydrolyzed by esterases, releasing the active components.

相似化合物的比较

Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate can be compared with other esters and nitrobenzoates:

Ethyl 4-nitrobenzoate: Lacks the ethoxy-oxoethyl group, making it less versatile in chemical reactions.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.

Ethyl 2-(2-oxoethyl)-4-nitrobenzoate: Lacks the ethoxy group, which can influence its chemical properties and applications.

生物活性

Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features an ethyl ester group, a nitro group, and an ethoxy-oxoethyl moiety. The compound can be synthesized through various organic reactions, including:

- Esterification : The reaction of 4-nitrobenzoic acid with ethyl 2-(2-ethoxy-2-oxoethyl) alcohol.

- Reduction : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

- Hydrolysis : The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and ethyl 2-(2-ethoxy-2-oxoethyl) alcohol.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various microorganisms, including bacteria and fungi. The compound's mechanism of action involves the bioreduction of the nitro group, leading to reactive intermediates that can disrupt cellular processes.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | High |

| Aspergillus flavus | Low |

Data compiled from various studies on synthesized derivatives .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within microbial cells. The nitro group undergoes reduction to form reactive intermediates that can modify cellular components, leading to antimicrobial effects. Additionally, the compound may inhibit key metabolic pathways by acting as a competitive inhibitor for enzyme binding sites.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on a series of synthesized compounds similar to this compound revealed that derivatives exhibited varying degrees of antimicrobial activity against standard strains (e.g., E. coli, S. aureus). Compounds with structural modifications showed enhanced efficacy, suggesting that slight alterations in chemical structure can significantly impact biological activity .

- Drug Development Applications : Research has explored the potential of this compound as a prodrug candidate. Its ability to be activated within biological systems makes it a suitable candidate for further drug development aimed at treating infections caused by resistant strains .

常见问题

Q. Basic: What synthetic methodologies are commonly employed to prepare Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate, and how are reaction conditions optimized?

The compound is typically synthesized via multi-component reactions involving esterification and nitro-group introduction. For example, analogous nitrobenzoate derivatives are prepared using catalytic esterification under reflux with ethanol, where reaction temperature (70–80°C) and acid catalysts (e.g., H-MOR zeolites) are optimized to achieve yields >65% . Multi-step routes may involve sulfonyl acetates (e.g., ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonyl]acetate) reacting with aldehydes and ketones in the presence of organocatalysts like L-proline . Optimization focuses on solvent polarity, catalyst loading, and stoichiometric ratios to minimize side products.

Q. Advanced: How does the spatial arrangement of functional groups (e.g., nitro, ethoxy) influence reactivity in nucleophilic substitution or cyclization reactions?

The nitro group at the 4-position of the benzoate ring creates strong electron-withdrawing effects, directing nucleophilic attacks to the ortho and para positions. For example, in analogous compounds like Ethyl 4-nitrobenzoate, the nitro group stabilizes transition states in nucleophilic acyl substitutions, enhancing reactivity toward amines or thiols . Steric hindrance from the ethoxy-2-oxoethyl side chain may slow reactions at the ester carbonyl, necessitating elevated temperatures or polar aprotic solvents (e.g., DMF) to improve kinetics. Computational modeling (DFT) paired with crystallographic data (e.g., torsion angles from X-ray structures) can predict regioselectivity .

Q. Basic: What spectroscopic and chromatographic techniques are used to characterize this compound, and how are data interpreted?

- NMR : 1H NMR identifies ethoxy groups (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) and nitro-aromatic protons (δ 8.0–8.5 ppm). 13C NMR confirms ester carbonyls (δ 165–170 ppm) and nitro-group carbons (δ 148–150 ppm) .

- FTIR : Strong absorptions at ~1720 cm−1 (ester C=O) and ~1520 cm−1 (NO2 asymmetric stretch) .

- HPLC/GC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity, while GC-MS identifies fragmentation patterns (e.g., loss of ethoxy groups at m/z 45) .

Q. Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

X-ray diffraction often faces issues with crystal twinning due to flexible ethoxy side chains. Using SHELXD for structure solution and SHELXL for refinement improves handling of disordered moieties . Data collection at low temperatures (100 K) reduces thermal motion artifacts. ORTEP-3 graphical interfaces aid in visualizing packing motifs, such as π-π stacking between nitrobenzene rings, which stabilizes the lattice . R-factors below 0.05 and wR2 < 0.15 indicate reliable models .

Q. Methodological: How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data?

Discrepancies in NMR chemical shifts or IR stretches often arise from solvent effects or conformational flexibility. For example:

- Solvent Correction : Apply the IEF-PCM model in DFT calculations to simulate solvent environments (e.g., DMSO vs. CDCl3) .

- Dynamic Effects : Use molecular dynamics (MD) simulations to account for rotational barriers in ethoxy groups, which may shift predicted 1H NMR peaks by 0.1–0.3 ppm .

- Empirical Adjustments : Compare with databases (e.g., PubChem) to validate unexpected peaks as impurities or tautomers .

Q. Advanced: What strategies improve the compound’s stability during storage or under reactive conditions?

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at ~150°C. Store at –20°C in amber vials to prevent nitro-group photoreduction .

- Hydrolytic Sensitivity : The ester group hydrolyzes in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF) and molecular sieves during reactions .

- Catalytic Degradation : In catalytic applications, zeolite frameworks (e.g., H-MOR) stabilize the compound against leaching, enhancing recyclability in esterification .

Q. Basic: What are the key applications of this compound in chemical research?

- Synthetic Intermediate : Used to prepare heterocycles (e.g., thieno[3,2-c]thiopyrans) via [3+2] cycloadditions .

- Crystallography Studies : Serves as a model for analyzing packing motifs and hydrogen-bonding networks in nitroaromatics .

Q. Advanced: How can researchers analyze competing reaction pathways in the synthesis of derivatives?

- Kinetic Profiling : Use in situ IR or 1H NMR to monitor intermediates (e.g., enolates vs. acyloxy species).

- Isotopic Labeling : 18O-labeling of the ester carbonyl tracks hydrolysis vs. nucleophilic substitution .

- High-Throughput Screening : Vary catalysts (e.g., proline vs. zeolites) and solvents to map selectivity trends .

Q. Methodological: What protocols ensure reproducibility in scaled-up syntheses?

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) removes nitro-byproducts.

- Quality Control : Validate batches via melting point (55–57°C for pure samples) and HPLC (≥98% purity) .

Q. Advanced: How do steric and electronic effects govern the compound’s participation in metal-catalyzed couplings?

The ethoxy-2-oxoethyl group introduces steric bulk, limiting Pd-catalyzed cross-couplings (e.g., Suzuki) to electron-rich aryl partners. Substituent effects are quantified using Hammett σp values (nitro: σp = +1.27), which correlate with reaction rates in DFT studies . Chelating ligands (e.g., PPh3) mitigate deactivation by nitro groups in Stille couplings .

属性

IUPAC Name |

ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-3-19-12(15)8-9-7-10(14(17)18)5-6-11(9)13(16)20-4-2/h5-7H,3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOJJWGLKBTAPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。